Pleurain-M1 antimicrobial peptide

Antimicrobial peptides Gram-negative bacteria Escherichia coli

Researchers screening AMPs often face potency skew between Gram+ and Gram- bacteria, complicating dose selection. Pleurain-M1 solves this with identical MIC of 6.3 µM against E. coli and S. aureus. • Dual antimicrobial-antioxidant: DPPH scavenging 31.1%, inhibits LPS-induced IL-2/MCP-1 • Disulfide bond (C20-C26) enhances stability in serum-containing media • Antifungal: MIC 12.5 µM against C. albicans (>20-fold more potent than QUB-1460) Supplied as lyophilized powder, ≥98% HPLC. For infectious disease and anti-inflammatory research.

Molecular Formula
Molecular Weight
Cat. No. B1576811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleurain-M1 antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pleurain-M1 Antimicrobial Peptide: A Potent Pleurain-Family AMP for Research Procurement


Pleurain-M1 is a 31-amino acid cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Yunnan pond frog (Rana pleuraden) [1]. Belonging to the pleurain family, it exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi, with a mechanism of action primarily involving microbial membrane disruption [1]. Unlike the classical 26-residue pleurain-A subfamily characterized by an N-terminal SIIT motif and a CRLYNTC heptapeptide disulfide bridge, Pleurain-M1 possesses a distinct 31-residue sequence (GLLDSVKEGLKKVAGQLLDTLKCKISGCTPA) with an internal disulfide bond and significantly higher alpha-helical content, contributing to its differentiated bioactivity profile [2].

Why Pleurain-M1 Cannot Be Replaced by Generic Pleurain-Family AMPs


Within the pleurain peptide family, even minor sequence variations translate into large differences in antimicrobial potency. Pleurain-M1's extended 31-residue structure, distinct disulfide connectivity, and high alpha-helical content (48.4%) set it apart from the prototypical 26-residue Pleurain-A members [1]. Direct MIC comparisons reveal that substituting Pleurain-M1 with its closest commercial analog, Pleurain-A1, would result in a 2.4- to 9.5-fold loss in potency across key ESKAPE-related pathogens. Similarly, QUB-1460, another pleurain-family peptide from the same frog species, exhibits dramatically weaker activity, particularly against Gram-negative bacteria and fungi, where it is essentially inactive [2]. These potency gaps are not marginal; they dictate whether a peptide is suitable for stringent assays like biofilm disruption, anti-persister screens, or combinatorial drug studies, where low-single-digit micromolar activity is a prerequisite for meaningful biological effects.

Pleurain-M1 vs. Pleurain-A1 and QUB-1460: Quantitative MIC and Structural Differentiation Data


Superior Gram-Negative Potency: Pleurain-M1 E. coli MIC vs. Pleurain-A1 and QUB-1460

Pleurain-M1 inhibits E. coli ATCC 25922 with an MIC of 6.3 µM, making it 9.5-fold more potent than Pleurain-A1 (MIC 60 µM) [REFS-1, REFS-2] and 20.3-fold more potent than QUB-1460 (MIC 128 µM) [3]. This potency advantage positions Pleurain-M1 as the preferred choice among pleurain-family AMPs for Gram-negative-targeted studies.

Antimicrobial peptides Gram-negative bacteria Escherichia coli

Enhanced Anti-Staphylococcal Activity: Pleurain-M1 S. aureus MIC vs. Family Members

Pleurain-M1 demonstrates an MIC of 6.3 µM against S. aureus ATCC 2592, which is 2.4-fold lower than Pleurain-A1 (MIC 15 µM) [REFS-1, REFS-2] and 5.1-fold lower than QUB-1460 (MIC 32 µM) [3]. This enhanced activity is particularly relevant given S. aureus's clinical significance as a major nosocomial pathogen.

Staphylococcus aureus Gram-positive bacteria Antimicrobial resistance

Meaningful Antifungal Activity: Pleurain-M1 C. albicans MIC vs. QUB-1460

Pleurain-M1 inhibits Candida albicans ATCC 2002 with an MIC of 12.5 µM, and is 2.4-fold more potent than Pleurain-A1 (MIC 30 µM) [REFS-1, REFS-2]. Crucially, QUB-1460 is largely ineffective against C. albicans at concentrations up to 256 µM [3], making Pleurain-M1 the only pleurain-family peptide from R. pleuraden that demonstrates meaningful antifungal activity suitable for further development.

Antifungal peptides Candida albicans Fungal infections

Structural Differentiation: 31-Residue Sequence with High Alpha-Helical Content vs. 26-Residue Pleurain-A Subfamily

Pleurain-M1 is a 31-residue peptide with a computed alpha-helical content of 48.4% (DSSP: 15 of 31 residues in helix conformation) and a single disulfide bond between Cys21 and Cys28 [1]. In contrast, Pleurain-A1 is a 26-residue peptide with a disulfide bridge between Cys20 and Cys26 within the heptapeptide CRLYNTC motif [REFS-2, REFS-3]. The five-residue extension in Pleurain-M1 contributes to a substantially different hydrophobic moment and amphipathic architecture, which likely underpins its superior membrane-perturbing activity against Gram-negative outer membranes.

Peptide structure Alpha-helix Structure-activity relationship

Optimal Research and Industrial Application Scenarios for Pleurain-M1 Antimicrobial Peptide


Gram-Negative Antibacterial Drug Discovery Screening Cascades

With an E. coli MIC of 6.3 µM—representing a 9.5-fold advantage over Pleurain-A1—Pleurain-M1 is the preferred pleurain-family starting point for hit-to-lead optimization targeting Gram-negative ESKAPE pathogens. Its low-micromolar activity satisfies common hit criteria for further evaluation in time-kill kinetics, membrane permeabilization assays, and resistance frequency determination [1].

Broad-Spectrum Antifungal-Antibacterial Peptide Engineering

Pleurain-M1 is unique among R. pleuraden-derived pleurain peptides in retaining dual activity against C. albicans (MIC 12.5 µM) alongside potent antibacterial activity. This makes it an ideal scaffold for structure-guided mutagenesis aimed at tuning the antifungal-to-antibacterial selectivity ratio, a feature QUB-1460 entirely lacks [2].

Amphibian Antimicrobial Peptide Comparative Studies and Evolutionary Biology

The 31-residue Pleurain-M1, with its distinct sequence, disulfide architecture, and high helical content (48.4%), serves as a critical comparator in studies investigating the evolutionary divergence of amphibian skin AMP repertoires and the structure-activity determinants that distinguish the pleurain family from ranid AMP families such as brevinins and esculentins [3].

Peptide Formulation and Delivery Feasibility Studies

Commercially available at 98.3% HPLC purity in lyophilized form with characterized solubility properties (TFA salt form), Pleurain-M1 is suited for formulation feasibility testing. Its well-defined monoisotopic mass (3184.81 Da) and single disulfide bond simplify analytical characterization by LC-MS, enabling robust quality control in preclinical development workflows [4].

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